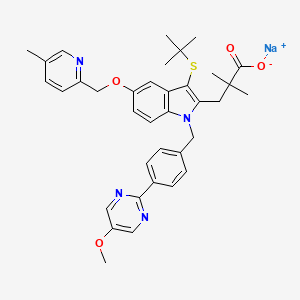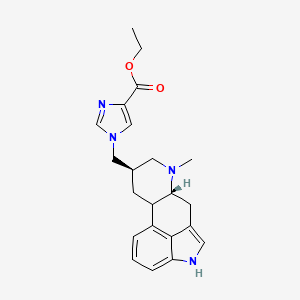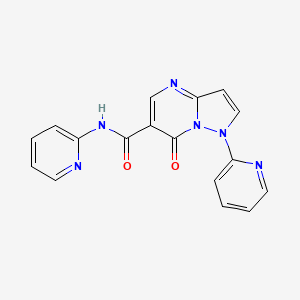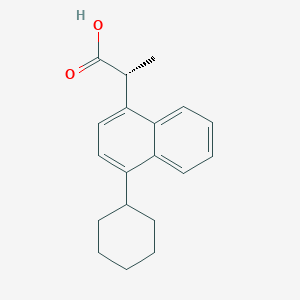
(R)-vedaprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is primarily used for its analgesic and anti-inflammatory properties. The compound is an enantiomer of vedaprofen, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-vedaprofen typically involves the resolution of racemic vedaprofen into its enantiomers. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of ®-vedaprofen may involve large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing advanced chromatographic techniques and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-vedaprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
®-vedaprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Studied for its potential therapeutic effects in treating pain and inflammation.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of ®-vedaprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s enantiomeric form allows for more selective binding to these enzymes, enhancing its therapeutic effects while minimizing side effects.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
®-vedaprofen’s uniqueness lies in its enantiomeric purity, which allows for more targeted therapeutic effects. This specificity can result in fewer side effects and improved efficacy compared to its racemic counterpart and other similar NSAIDs.
Propiedades
Número CAS |
242815-86-7 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(2R)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m1/s1 |
Clave InChI |
VZUGVMQFWFVFBX-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


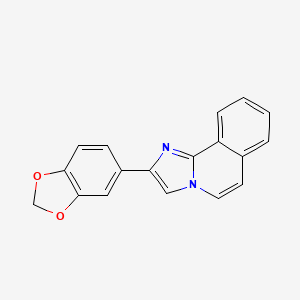
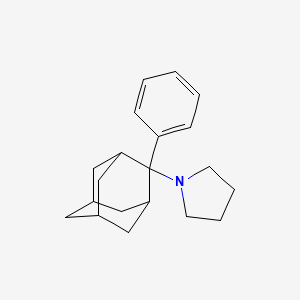
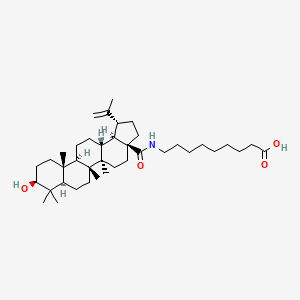
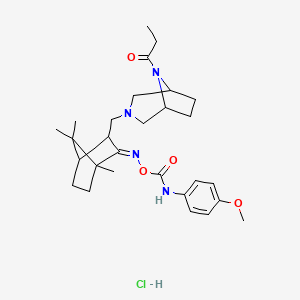
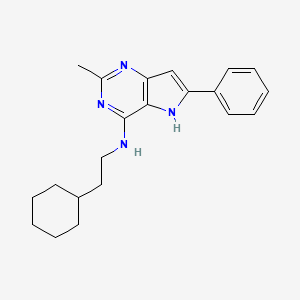


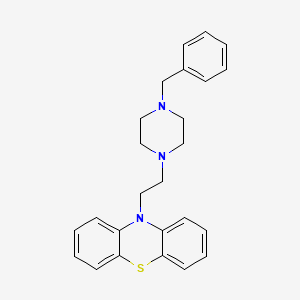
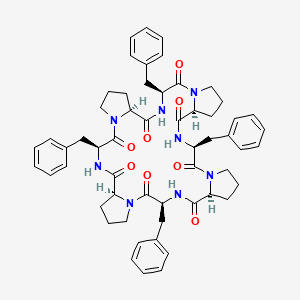
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
